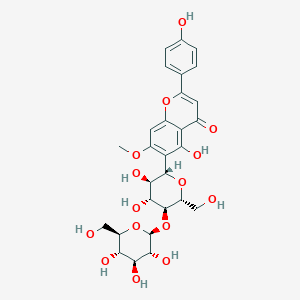
(4-Chlorophenyl)(oxo)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-alpha-oxo-benzeneacetyl chloride is a chemical compound with the molecular formula C8H4Cl2O2. It is known for its reactivity and is used in various chemical synthesis processes. This compound is characterized by the presence of a chloro group and an oxo group attached to a benzene ring, making it a versatile intermediate in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-alpha-oxo-benzeneacetyl chloride can be synthesized through several methods. One common approach involves the chlorination of alpha-oxo-benzeneacetyl chloride. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-alpha-oxo-benzeneacetyl chloride often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-alpha-oxo-benzeneacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be further oxidized to form more complex structures, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, toluene), catalysts (triethylamine).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, acetic acid).
Major Products
Substitution: Amides, esters, thioesters.
Reduction: Hydroxy derivatives.
Oxidation: Complex oxidized products.
Aplicaciones Científicas De Investigación
4-Chloro-alpha-oxo-benzeneacetyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is involved in the development of new drug candidates, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-alpha-oxo-benzeneacetyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group, facilitating nucleophilic substitution reactions. The oxo group can participate in redox reactions, altering the oxidation state of the compound. These reactions enable the compound to interact with various molecular targets and pathways, making it a valuable tool in chemical synthesis and research.
Comparación Con Compuestos Similares
4-Chloro-alpha-oxo-benzeneacetyl chloride can be compared with other similar compounds such as:
Benzoyl chloride: Lacks the chloro and oxo groups, making it less reactive in certain substitution and redox reactions.
4-Chlorobenzoyl chloride: Contains a chloro group but lacks the oxo group, limiting its reactivity in redox reactions.
Alpha-oxo-benzeneacetyl chloride: Lacks the chloro group, making it less versatile in nucleophilic substitution reactions.
The presence of both chloro and oxo groups in 4-Chloro-alpha-oxo-benzeneacetyl chloride enhances its reactivity and makes it a unique and valuable compound in various chemical processes.
Propiedades
Número CAS |
104132-79-8 |
|---|---|
Fórmula molecular |
C8H4Cl2O2 |
Peso molecular |
203.02 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H4Cl2O2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4H |
Clave InChI |
JTXJZMXFVCMTKP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(=O)Cl)Cl |
Sinónimos |
Benzeneacetyl chloride, 4-chloro-alpha-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)





![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)

![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)





